molecular formula C9H16O5 B1203945 Diethyl (2R,3R)-2-methyl-3-hydroxysuccinate

Diethyl (2R,3R)-2-methyl-3-hydroxysuccinate

Cat. No. B1203945
M. Wt: 204.22 g/mol
InChI Key: UNVUFOXAXGOVFT-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (2R,3R)-2-hydroxy-3-methylsuccinate is a diethyl 2-methyl-3-hydroxysuccinate.

Scientific Research Applications

  • Synthetic Intermediate : Diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino- 3-hydroxysuccinate is an intermediate in the synthesis of various organic compounds. It serves as an intermediate in reactions like epoxide formation, ring opening reactions, and stereoselective reactions (Saitô, Komada, & Moriwake, 2003).

  • Synthesis of Amino Acids : The synthesis of (2R,3S)-2-amino-3-hydroxysuccinic acid hydrochloride involves the use of D-diethyl tartrate as a starting compound, showing its role in amino acid synthesis (Pan Xian-hua, 2011).

  • Enantioselective Catalysis : In aqueous media, an organocatalyst derived from (2R,3R)-diethyl 2-amino-3-hydroxysuccinate and L-proline is used for highly enantioselective direct aldol reactions of aldehydes with hydroxyacetone and fluoroacetone. This demonstrates its utility in asymmetric synthesis (Chen et al., 2007).

  • Corrosion Inhibition : Diethyl (phenylamino) methyl) phosphonate derivatives, structurally related to Diethyl (2R,3R)-2-methyl-3-hydroxysuccinate, have been studied for their potential as corrosion inhibitors in acidic environments, highlighting its potential application in industrial settings (Gupta et al., 2017).

  • Chiral Synthon Synthesis : Microbial asymmetric reduction of diethyl 2-methyl-3-oxo-succinate leads to the production of chiral synthons like (3R)-methylmalates, showcasing its use in producing optically pure compounds (Akita, Matsukura, & Ōishi, 1986).

properties

Product Name

Diethyl (2R,3R)-2-methyl-3-hydroxysuccinate

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

diethyl (2R,3R)-2-hydroxy-3-methylbutanedioate

InChI

InChI=1S/C9H16O5/c1-4-13-8(11)6(3)7(10)9(12)14-5-2/h6-7,10H,4-5H2,1-3H3/t6-,7-/m1/s1

InChI Key

UNVUFOXAXGOVFT-RNFRBKRXSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)[C@H](C(=O)OCC)O

SMILES

CCOC(=O)C(C)C(C(=O)OCC)O

Canonical SMILES

CCOC(=O)C(C)C(C(=O)OCC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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